(5E)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with both sulfur and nitrogen atoms. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives under basic or acidic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production methods for thiazolidinone derivatives often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to improve the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiazolidinone derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazolidinones to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic ring or the thiazolidinone ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agents for treating cancer, inflammation, and neurodegenerative diseases.
Industry: Used in the development of new materials and as additives in polymers.
Mechanism of Action
The mechanism of action of thiazolidinone derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, they may inhibit the activity of enzymes like cyclooxygenase (COX) or matrix metalloproteinases (MMPs), leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Thiazolidinone derivatives are structurally similar to other heterocyclic compounds such as thiazoles, oxazolidinones, and imidazolidinones. the presence of the thiazolidinone ring imparts unique properties, such as enhanced biological activity and better pharmacokinetic profiles . Similar compounds include:
Thiazoles: Known for their antimicrobial properties.
Oxazolidinones: Used as antibiotics.
Imidazolidinones: Exhibits a range of biological activities, including anticonvulsant and antidiabetic effects.
Properties
IUPAC Name |
(5E)-5-[[3-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3S2/c1-3-29-23-15-19(12-13-22(23)30-17-20-9-7-8-18(2)14-20)16-24-25(28)27(26(31)32-24)21-10-5-4-6-11-21/h4-16H,3,17H2,1-2H3/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDFHCJWRFOXBO-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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